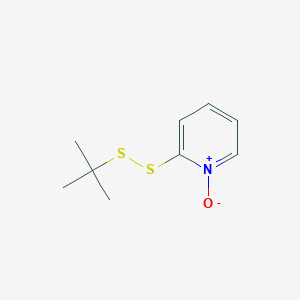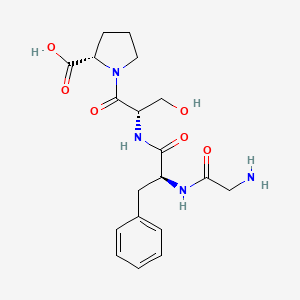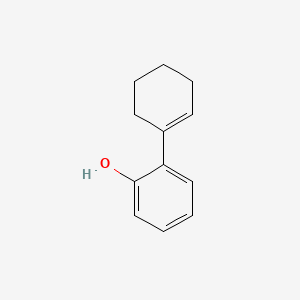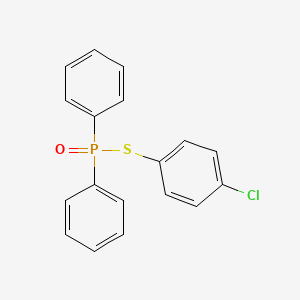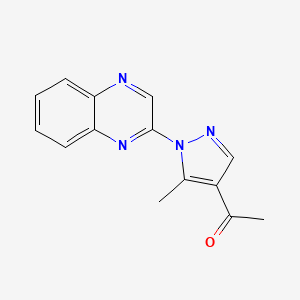
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone is a complex organic compound featuring a quinoxaline ring fused with a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone typically involves multi-step organic reactions. One common method includes the condensation of 2-quinoxalinecarboxaldehyde with 5-methyl-4-pyrazolone under acidic conditions, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the quinoxaline ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Bromine in acetic acid.
Major Products
Oxidation: Quinoxaline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated quinoxaline derivatives.
Scientific Research Applications
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, affecting replication and transcription processes. The pyrazole ring may interact with enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2-methyl-5-(2-quinoxalinyl)phenyl]propanamide
- Methyl (1-benzoyl-3-oxodecahydro-2-quinoxalinyl)acetate
Uniqueness
Methyl 5-methyl-1-(2-quinoxalinyl)-4-pyrazolyl ketone stands out due to its unique combination of a quinoxaline and pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
21621-73-8 |
|---|---|
Molecular Formula |
C14H12N4O |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
1-(5-methyl-1-quinoxalin-2-ylpyrazol-4-yl)ethanone |
InChI |
InChI=1S/C14H12N4O/c1-9-11(10(2)19)7-16-18(9)14-8-15-12-5-3-4-6-13(12)17-14/h3-8H,1-2H3 |
InChI Key |
WJUROSUYIAUHMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3N=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


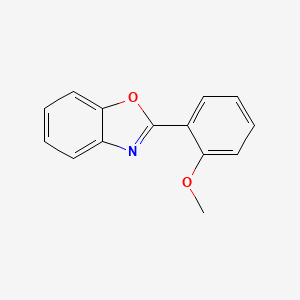
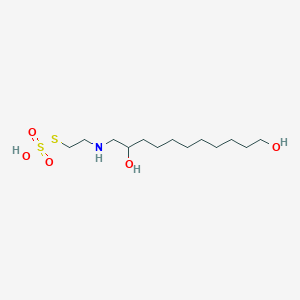

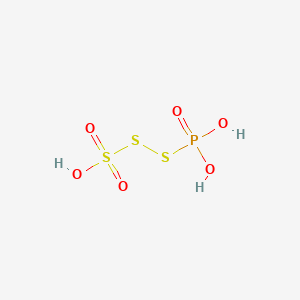
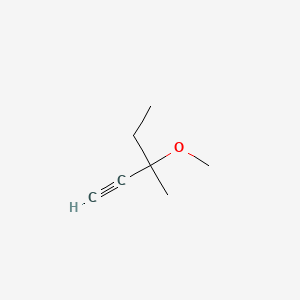
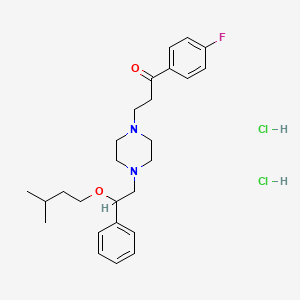


![(Phenylimino)({[phenyl(pyridin-2-yl)methylidene]amino}oxy)methanol](/img/structure/B14708669.png)
